4-(Trifluoromethyl)pyridine-2-carbaldehyde 4-(Trifluoromethyl)pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 132470-83-8
VCID: VC21193704
InChI: InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H
SMILES: C1=CN=C(C=C1C(F)(F)F)C=O
Molecular Formula: C7H4F3NO
Molecular Weight: 175.11 g/mol

4-(Trifluoromethyl)pyridine-2-carbaldehyde

CAS No.: 132470-83-8

Cat. No.: VC21193704

Molecular Formula: C7H4F3NO

Molecular Weight: 175.11 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)pyridine-2-carbaldehyde - 132470-83-8

Specification

CAS No. 132470-83-8
Molecular Formula C7H4F3NO
Molecular Weight 175.11 g/mol
IUPAC Name 4-(trifluoromethyl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H
Standard InChI Key FKNSTSIMTSEJOD-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(F)(F)F)C=O
Canonical SMILES C1=CN=C(C=C1C(F)(F)F)C=O

Introduction

Chemical Identity and Structure

Basic Information

4-(Trifluoromethyl)pyridine-2-carbaldehyde is identified by the CAS registry number 132470-83-8 and is also known by several synonyms including 4-(trifluoromethyl)picolinaldehyde and 2-Pyridinecarboxaldehyde, 4-(trifluoromethyl)- . The compound has a molecular formula of C₇H₄F₃NO with a molecular weight of 175.11 g/mol .

Table 1: Chemical Identity Parameters

ParameterValue
IUPAC Name4-(trifluoromethyl)pyridine-2-carbaldehyde
CAS Number132470-83-8
Molecular FormulaC₇H₄F₃NO
Molecular Weight175.11 g/mol
InChIInChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H
InChIKeyFKNSTSIMTSEJOD-UHFFFAOYSA-N
SMILESC1=CN=C(C=C1C(F)(F)F)C=O

Structural Features

The molecular structure of 4-(Trifluoromethyl)pyridine-2-carbaldehyde consists of a pyridine ring as the core scaffold. This heterocyclic structure contains a nitrogen atom in the ring, making it an azine compound. The two key functional groups attached to this core include:

  • A trifluoromethyl (CF₃) group at the 4-position of the pyridine ring

  • An aldehyde group (CHO) at the 2-position of the pyridine ring

This structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the trifluoromethyl group, which influences the reactivity of the compound, particularly at the aldehyde position.

Physical and Chemical Properties

Physicochemical Parameters

The compound displays a range of important physicochemical properties that contribute to its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

PropertyValue
ACD/LogP1.35
Rule of 5 Violations0
ACD/LogD (pH 5.5)1.347
ACD/LogD (pH 7.4)1.347
ACD/BCF (pH 5.5)6.216
ACD/BCF (pH 7.4)6.216
ACD/KOC (pH 5.5)128.706
ACD/KOC (pH 7.4)128.707
H-bond Acceptors2
H-bond Donors0
Freely Rotating Bonds1
Polar Surface Area29.96 Ų

The LogP value of 1.35 indicates moderate lipophilicity, suggesting a reasonable balance between hydrophobic and hydrophilic properties. This characteristic contributes to the compound's potential utility in medicinal chemistry applications . Additionally, the compound has no violations of Lipinski's Rule of 5, suggesting favorable drug-like properties .

Synthesis and Preparation Methods

Industrial Production

Industrial preparation of this compound likely occurs under controlled conditions to ensure high yield and purity. The manufacturing process may include post-synthesis purification techniques such as distillation and recrystallization to obtain the final product with the desired specifications.

Chemical Reactivity

Types of Reactions

4-(Trifluoromethyl)pyridine-2-carbaldehyde exhibits diverse reactivity patterns, primarily driven by its functional groups:

Aldehyde Group Reactions

The aldehyde functionality serves as a reactive center for numerous transformations:

  • Oxidation reactions: The aldehyde group can be oxidized to form 4-(trifluoromethyl)pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde to the corresponding alcohol, 4-(trifluoromethyl)pyridine-2-methanol.

  • Condensation reactions: The aldehyde can participate in various condensation processes including aldol reactions, Wittig reactions, and reductive aminations.

  • Nucleophilic addition reactions: The electrophilic carbonyl carbon readily undergoes nucleophilic addition with various nucleophiles.

Pyridine Ring Reactions

The pyridine ring can engage in several reaction types:

  • Nucleophilic substitution: The electron-deficient pyridine ring can undergo nucleophilic aromatic substitution, particularly facilitated by the electron-withdrawing trifluoromethyl group.

  • Coordination chemistry: The pyridine nitrogen can act as a coordinating site for metals, enabling applications in catalyst development.

Applications and Research Findings

Pharmaceutical Applications

The compound serves as an important building block in pharmaceutical synthesis for several reasons:

  • The trifluoromethyl group enhances lipophilicity, allowing synthesized molecules to penetrate biological membranes more effectively.

  • The aldehyde group provides a reactive handle for further functionalization in the synthesis of drug candidates.

  • The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.

Chemical Research

In chemical research, 4-(Trifluoromethyl)pyridine-2-carbaldehyde finds applications as:

  • A building block in the synthesis of complex organic molecules.

  • A reagent in various chemical reactions requiring specific electronic properties.

  • An intermediate in the development of biologically active compounds.

Industrial Uses

The industrial applications of this compound extend to:

  • The production of agrochemicals, including pesticides and herbicides.

  • The synthesis of specialty dyes and industrial chemicals.

  • Material science applications requiring specific electronic or structural properties.

Comparison with Related Compounds

Comparing 4-(Trifluoromethyl)pyridine-2-carbaldehyde with structurally related compounds provides valuable insights into structure-activity relationships:

Table 3: Comparison with Related Trifluoromethylpyridine Derivatives

CompoundCAS NumberKey Structural DifferenceMolecular Weight
4-(Trifluoromethyl)pyridine-2-carbaldehyde132470-83-8Base compound175.11 g/mol
3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde90381-11-6Additional chloro group at position 3209.55 g/mol
5-(Trifluoromethyl)pyridine-2-carboxaldehyde31224-82-5Trifluoromethyl group at position 5 instead of 4175.11 g/mol

The position of the trifluoromethyl group and the presence of additional substituents significantly influence the electronic properties and reactivity patterns of these compounds. For instance, the addition of a chloro group in 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde alters its reactivity profile due to the increased electron-withdrawing effect.

Future Research Directions

Future research involving 4-(Trifluoromethyl)pyridine-2-carbaldehyde may focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel applications in emerging fields such as materials science and nanotechnology

  • Investigation of structure-activity relationships in biological systems

  • Application in the synthesis of fluorinated pharmaceuticals with enhanced properties

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